molecular formula C9H9NO3S B2421914 5-Cyclopropaneamidothiophene-2-carboxylic acid CAS No. 923244-16-0

5-Cyclopropaneamidothiophene-2-carboxylic acid

Cat. No. B2421914
CAS RN: 923244-16-0
M. Wt: 211.24
InChI Key: DGZWPZIMGXXBLC-UHFFFAOYSA-N
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Description

5-Cyclopropaneamidothiophene-2-carboxylic acid is a heterocyclic compound with potential applications in various fields of research and industry. Its molecular formula is C9H9NO3S and it has a molecular weight of 211.24 . It is typically available in powder form .

Physical and Chemical Properties The compound is typically stored at room temperature .

Scientific Research Applications

Chemical Synthesis and Biological Activity

  • Triflic Acid-Catalyzed Cycloisomerization Reactions : A study demonstrated the synthesis of alkyl 5-arylfuran-2-carboxylates from alkyl 1-alkoxy-2-aroylcyclopropanecarboxylates using triflic acid. These compounds undergo ring-opening reactions or cycloisomerization, highlighting the versatility of cyclopropanes in chemical synthesis (Zhu, Xu, & Gong, 2016).

  • Bioactivity of N-Cyclopropanecarboxyl-N′-pyridin-2-yl Thioureas : Research on cyclopropanecarboxylic acid derivatives showed the synthesis of new compounds with significant herbicidal and fungicidal activities. This underscores the potential of cyclopropane derivatives in developing new agrochemicals (Tian, Song, Wang, & Liu, 2009).

  • Novel Cyclopropane Ring Cleavages : Studies on chrysanthemic acid, a derivative of cyclopropane carboxylic acid, revealed new insights into the cleavage of the cyclopropane ring, contributing to the understanding of organic reaction mechanisms (Matsui, Uchiyama, & Yoshioka, 1963).

  • Halonium-Initiated C-O Bond Formation : A study highlighted the use of carboxylic acid-catalyzed reactions of 1-acetylcyclopropanecarboxamides to produce 5-amino-3(2H)-furanones. This work illustrates the role of cyclopropane derivatives in facilitating novel chemical transformations (Wei, Lin, Xue, Liang, & Zhao, 2012).

Photoreactive Protecting Groups and Analytical Chemistry

  • Photoremovable Protecting Groups for Carboxylic Acids : Studies have explored the use of specific esters of cyclopropane carboxylic acids as photoremovable protecting groups, useful in organic synthesis and biochemistry (Zabadal, Pelliccioli, Klán, & Wirz, 2001).

  • Assay for 1-Aminocyclopropane-1-carboxylic Acid : A sensitive method for quantifying 1-amino-cyclopropane-1-carboxylic acid, a cyclopropane derivative, was developed, showcasing the importance of these compounds in analytical biochemistry (Lizada & Yang, 1979).

Drug Synthesis and Properties

  • Synthesis of Cyclopropanecarboxylic Acid : New synthetic methods for cyclopropanecarboxylic acid, used in ciprofloxacin synthesis, demonstrate the compound's relevance in pharmaceutical manufacturing (Che, 1999).

  • Electrochemical Studies for Drug Precursors : Research into the electrochemistry of cyclopropane-containing compounds contributes to our understanding of their properties and potential applications in drug development (Srinivasu, Kumar, Ramachandraiah, & Reddy, 1999).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Various precautionary statements are associated with this compound, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-(cyclopropanecarbonylamino)thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S/c11-8(5-1-2-5)10-7-4-3-6(14-7)9(12)13/h3-5H,1-2H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZWPZIMGXXBLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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